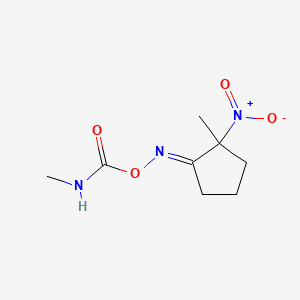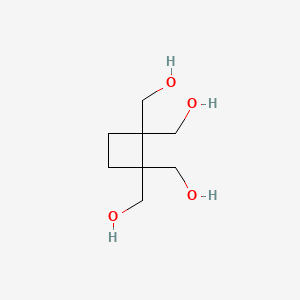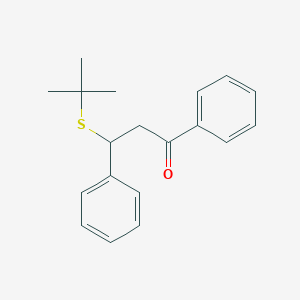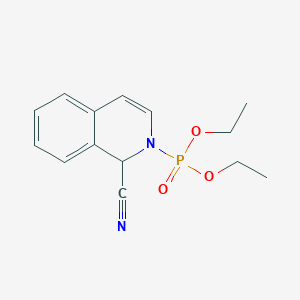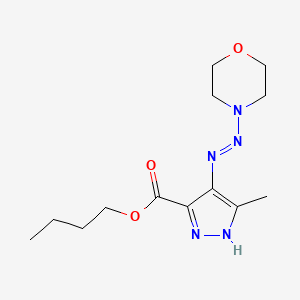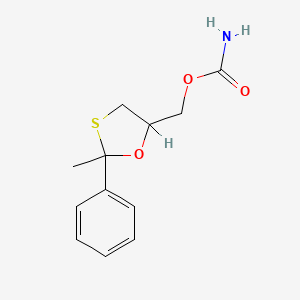
2-Methyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate is an organic compound with a unique structure that includes an oxathiolane ring, a phenyl group, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate typically involves the reaction of 2-methyl-2-phenyl-1,3-oxathiolane with methanol and a carbamoylating agent. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate compounds used as enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-benzyl-1,3-oxathiolane: Similar structure but with a benzyl group instead of a phenyl group.
2-Methyl-2-(4-isopropylphenyl)-1,3-oxathiolane-5-methanol carbamate: Contains an isopropyl group on the phenyl ring.
Uniqueness
2-Methyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
24606-90-4 |
|---|---|
Fórmula molecular |
C12H15NO3S |
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
(2-methyl-2-phenyl-1,3-oxathiolan-5-yl)methyl carbamate |
InChI |
InChI=1S/C12H15NO3S/c1-12(9-5-3-2-4-6-9)16-10(8-17-12)7-15-11(13)14/h2-6,10H,7-8H2,1H3,(H2,13,14) |
Clave InChI |
LXDBZXKZNYQYON-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(CS1)COC(=O)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


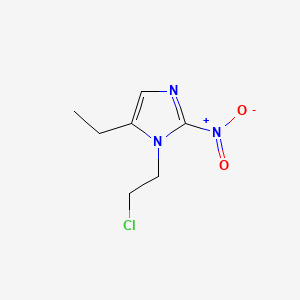
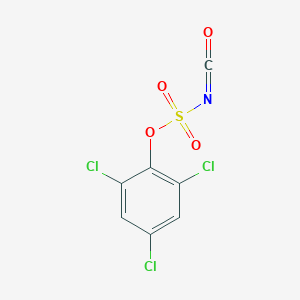
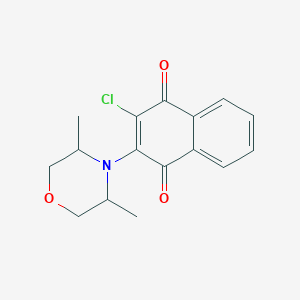
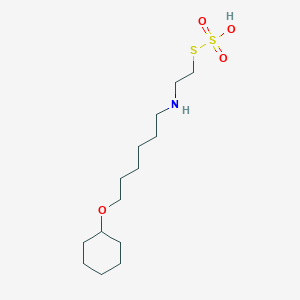

![Benzo[h]-1,6-naphthyridine, 6-oxide](/img/structure/B14701832.png)

![[Nitroso(pyrimidin-2-yl)amino]acetic acid](/img/structure/B14701842.png)
